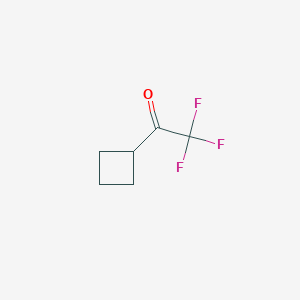

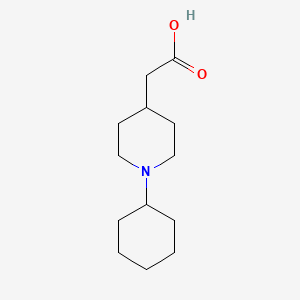

![molecular formula C10H10ClN3O B1467319 {1-[(3-clorofenil)metil]-1H-1,2,3-triazol-4-il}metanol CAS No. 1250679-42-5](/img/structure/B1467319.png)

{1-[(3-clorofenil)metil]-1H-1,2,3-triazol-4-il}metanol

Descripción general

Descripción

Compounds with a triazole ring, such as the one in your molecule, are a class of five-membered ring structures that contain two nitrogen atoms and three carbon atoms . They are often used in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. In the case of triazoles, they are often used as building blocks in organic synthesis due to their ability to act as both nucleophiles and electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los 1,2,3-triazoles, incluidos los derivados como el que ha mencionado, son conocidos por su papel significativo en el descubrimiento de fármacos. Son estructuralmente similares a los enlaces amida, lo que les permite imitar la configuración E o Z de las amidas . Esta característica los convierte en andamios valiosos en química medicinal, lo que lleva al desarrollo de varios productos farmacéuticos, como anticonvulsivos, antibióticos, fármacos anticancerígenos y antibióticos β-lactámicos .

Síntesis orgánica

La estabilidad química y el carácter aromático de los 1,2,3-triazoles los convierten en excelentes intermedios en síntesis orgánica. Son resistentes a la hidrólisis ácida o básica y a las condiciones oxidantes o reductoras, incluso a altas temperaturas . Esta robustez facilita su uso en la creación de moléculas orgánicas complejas para su posterior investigación y desarrollo.

Química de polímeros

En química de polímeros, los 1,2,3-triazoles contribuyen al diseño de nuevos polímeros con propiedades mejoradas. Su capacidad para formar enlaces de hidrógeno fuertes y su alto momento dipolar los hacen adecuados para crear polímeros con funcionalidades específicas, como una mayor estabilidad térmica o una mejor resistencia mecánica .

Química supramolecular

Las características estructurales del compuesto permiten su uso en química supramolecular. Puede participar en la formación de ensamblajes supramoleculares debido a su capacidad de enlace de hidrógeno y su fuerte momento dipolar. Estos ensamblajes tienen aplicaciones potenciales en la creación de nuevos materiales y sensores .

Bioconjugación

Bioconjugación: las técnicas a menudo emplean 1,2,3-triazoles para unir diversas biomoléculas entre sí o a soportes sólidos. Esto es particularmente útil en el desarrollo de sistemas de administración de fármacos dirigidos y herramientas de diagnóstico .

Imágenes fluorescentes

Los 1,2,3-triazoles tienen propiedades que los hacen adecuados para aplicaciones de imágenes fluorescentes. Se pueden utilizar para crear compuestos que cambian de color al exponerse a la luz UV, lo cual es valioso para rastrear y estudiar procesos biológicos en tiempo real .

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been reported to have antioxidant and immunomodulatory effects, and to improve depression-like behavior and cognitive impairment in mice . This suggests that {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol may have similar effects.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives have been shown to inhibit enzymes such as topoisomerase IV, which is crucial for DNA replication in bacteria . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming hydrogen bonds with amino acid residues in proteins.

Cellular Effects

The effects of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, triazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, this compound may affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.

Molecular Mechanism

The molecular mechanism of action of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazole derivatives have been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, the compound may interact with transcription factors, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At high doses, it may cause toxic or adverse effects. For example, high doses of triazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is involved in various metabolic pathways. This compound can interact with enzymes such as cytochrome P450, leading to changes in metabolic flux and metabolite levels . The metabolism of triazole derivatives often involves oxidation, reduction, and conjugation reactions, resulting in the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol within cells and tissues are influenced by various factors. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution. For instance, triazole derivatives have been shown to interact with efflux transporters, which can affect their intracellular accumulation . Additionally, the distribution of this compound within tissues may be influenced by its lipophilicity and ability to cross cell membranes.

Subcellular Localization

The subcellular localization of {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, triazole derivatives have been reported to localize to the mitochondria, where they can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

[1-[(3-chlorophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREMHINZVQHOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467237.png)

![[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467242.png)

![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)

![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)

![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)

![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B1467251.png)

![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)

amine](/img/structure/B1467257.png)